molecular formula C21H21FN2 B5664086 1-(4-fluorophenyl)-4-(2-naphthylmethyl)piperazine

1-(4-fluorophenyl)-4-(2-naphthylmethyl)piperazine

Cat. No. B5664086
M. Wt: 320.4 g/mol
InChI Key: WRRBUNNMSRQWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives, including 1-(4-fluorophenyl)piperazine, involves efficient and rapid methods, showing applications in [18F]-labelling for positron emission tomography studies and the preparation of selective ligands for serotoninergic receptors (Collins, Lasne, & Barré, 1992). Another approach describes the synthesis of related compounds through reactions involving 1H-naphtho[1,8-de][1,2,3]triazine with HF-pyridine under mild conditions, offering a practical alternative synthesis method (Zhijian et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through X-ray analysis, revealing the conformation of piperazine rings and the spatial arrangement of substituents (Özbey et al., 1998). These studies provide insights into the structural basis for the chemical behavior and interactions of such compounds.

Chemical Reactions and Properties

Piperazine derivatives participate in various chemical reactions, including nucleophilic substitution, reduction, and fluorination, leading to a series of compounds with potential inhibitory activity against gram-negative and gram-positive bacteria (Mishra & Chundawat, 2019). Their reactivity is pivotal in developing compounds with desired biological activities.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are critical for understanding the application scope of 1-(4-fluorophenyl)-4-(2-naphthylmethyl)piperazine derivatives. Detailed thermal and crystallographic studies provide valuable information on the stability and crystalline structure of these compounds, facilitating their application in various fields (Awasthi et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for forming hydrogen bonds, and susceptibility to various chemical reactions, underscore the versatility of 1-(4-fluorophenyl)-4-(2-naphthylmethyl)piperazine derivatives. For example, their interaction with metal ions and their ability to form stable complexes are of interest in the development of new materials and sensors (Gan et al., 2003).

properties

IUPAC Name

1-(4-fluorophenyl)-4-(naphthalen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2/c22-20-7-9-21(10-8-20)24-13-11-23(12-14-24)16-17-5-6-18-3-1-2-4-19(18)15-17/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRBUNNMSRQWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.